
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is an α-ketoester derivative featuring an acetylhydrazine moiety linked to the carbonyl group. It serves as a critical intermediate in organic synthesis, particularly for constructing hydrazide-based pharmacophores and heterocyclic systems. The compound is synthesized via condensation reactions, such as the coupling of ethyl 2-oxoacetate derivatives with acetylhydrazine . Its reactivity stems from the electrophilic α-ketoester group and the nucleophilic hydrazinyl unit, enabling applications in medicinal chemistry, including antimicrobial and anticancer agent development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate typically involves the reaction of ethyl oxalate with acetylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethyl oxalate+Acetylhydrazine→Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetylhydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The acetylhydrazine moiety is particularly important for its biological activity, as it can form hydrogen bonds and interact with active sites of enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in α-Ketoesters
Ethyl 2-Oxo-2-(p-tolyl)acetate
- Structure : Aryl-substituted α-ketoester (p-tolyl group replaces acetylhydrazinyl).
- Synthesis : Prepared via oxidation of ethyl 2-nitro-2-(p-tolyl)acetate, yielding a yellow oil with 67% efficiency .
- Properties : Higher lipophilicity due to the aromatic ring, as evidenced by NMR spectral data (δ 7.92 ppm for aromatic protons) .
- Applications: Primarily used in synthesizing aryl nitromethanes and α-amino acids, lacking direct biological activity reports .
Ethyl 2-Oxo-2-(phenylamino)acetate
- Structure: Anilino-substituted α-ketoester.
- Synthesis : Achieved in 91–92% yield via nucleophilic substitution, demonstrating superior synthetic efficiency compared to the acetylhydrazinyl analog .
- Properties : MS (ESI) m/z 194.1 [M+H]+, indicating lower molecular weight than the target compound .
Heterocyclic α-Ketoester Derivatives
Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate
- Structure : Thiazole ring replaces acetylhydrazinyl.
- Properties : Crystalline powder with a melting point of 146°C; molecular formula C₇H₈N₂O₃S (MW 200.21) .
- Applications : Key precursor for antibiotics targeting bacterial thiazole pathways .
Ethyl 2-(1-Methylbenzimidazol-2-yl)-2-oxoacetate
- Structure : Benzimidazole-linked α-ketoester.
- Properties : Higher complexity (MDL number MFCD13195937) due to the fused aromatic system .
- Applications : Explored in anticancer research for kinase inhibition .
Hydrazide and Hydrazine Derivatives
Ethyl 2-(2-(4-Chloro-2-Phenoxybenzoyl)hydrazinyl)-2-oxoacetate
- Structure : Substituted benzoylhydrazine analog.
- Characterization : Confirmed via IR and Mass spectrometry; used in oxadiazole synthesis .
- Applications : Antidiabetic candidates via PPARγ modulation, contrasting with the acetylhydrazinyl derivative’s antimicrobial focus .
Ethyl 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetate
- Structure: Quinazolinone-thioether hybrid.
- Synthesis : Requires multi-step reactions with lower yields compared to the target compound .
- Applications : Antiproliferative agents, leveraging sulfur’s electron-withdrawing effects .
Key Findings and Implications
- Synthetic Efficiency: Acetylhydrazinyl derivatives often require multi-step syntheses with moderate yields (e.g., 40–70%), whereas anilino analogs achieve >90% yields .
- Safety Profile : Heterocyclic derivatives (e.g., thiazole) demand stricter safety protocols compared to aryl-substituted α-ketoesters .
Biological Activity
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
This compound features an ethyl ester group, an acetylhydrazine moiety, and a keto group, which contribute to its biological activity. The synthesis typically involves the reaction of ethyl oxalate with acetylhydrazine in an organic solvent like ethanol or methanol under controlled heating conditions:
This synthetic route can be optimized for yield and purity through various industrial methods including distillation and crystallization .
The biological activity of this compound is primarily attributed to the acetylhydrazine moiety, which can form hydrogen bonds with active sites on enzymes. This interaction may lead to enzyme inhibition or activation, influencing various biochemical pathways. The compound's unique functional groups enhance its reactivity compared to similar compounds .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that the compound exhibits significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anticancer Potential : Investigations into its anticancer properties suggest that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest. The hydrazine moiety plays a crucial role in this activity by interacting with specific molecular targets .
Table: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antimicrobial | Disruption of cell wall synthesis | |
Anticancer | Induction of apoptosis and cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of this compound, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
- Anticancer Activity : A recent study focused on the anticancer effects of this compound showed promising results in vitro against several cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential for further development as an anticancer drug .
Research Findings
Recent literature reviews and experimental studies have consistently pointed towards the versatility and effectiveness of this compound in various biological contexts:
- Inhibition Studies : Various assays have confirmed that the compound acts as a potent inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival and cancer cell proliferation .
- Safety Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its pharmacokinetics and long-term effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via condensation reactions. A common method involves reacting ethyl 2-oxoacetate derivatives with acetylhydrazine under reflux in ethanol. For example, hydrazine hydrate can react with ethyl 2-oxoacetate intermediates, followed by acetylation to introduce the acetyl group . Yields depend on stoichiometry, solvent polarity, and temperature; optimal conditions often require anhydrous environments to prevent hydrolysis of the ester group. Purification via recrystallization (e.g., chloroform/methanol) is critical to isolate the product .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the acetylhydrazine moiety and ester group.
- IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹ for ester and hydrazide C=O).
- Mass spectrometry (ESI or EI) for molecular ion verification and fragmentation patterns .
- HPLC with UV detection for purity assessment, particularly when synthesizing derivatives for biological studies .
Q. How does this compound react with aromatic aldehydes?
The compound undergoes nucleophilic addition with aromatic aldehydes, forming hydrazone derivatives. This reaction is pH-dependent, often catalyzed by acetic acid in ethanol under reflux. The resulting hydrazones are useful precursors for heterocyclic systems (e.g., 1,3,4-oxadiazoles), which are explored for bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. antioxidant effects) may arise from structural variations in derivatives or assay conditions. Systematic SAR studies are essential:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring can enhance binding to enzymatic active sites .
- Assay validation : Compare results across standardized protocols (e.g., IC₅₀ measurements under consistent pH and temperature) .
- Computational modeling : Docking studies (e.g., AutoDock) can predict interactions with targets like GABAA receptors or antioxidant enzymes .
Q. How can reaction mechanisms for cyclocondensation with P₂O₅/POCl₃ be optimized?
Cyclocondensation to form 1,3,4-oxadiazoles involves dehydrative cyclization. Using P₂O₅ as a catalyst and POCl₃ as a dehydrating agent requires strict moisture control. Optimization steps include:
- Temperature gradients : Gradual heating (40–80°C) minimizes side reactions.
- Solvent selection : Toluene or DMF improves reagent solubility and reaction homogeneity .
- Post-reaction quenching : Neutralization with aqueous NaHCO₃ prevents acid-mediated degradation of the oxadiazole ring .
Q. What methodologies assess the compound’s potential as a fluorescent sensor?
Fluorescence properties are evaluated via:
- Quantum yield measurements : Compare emission intensity to standard fluorophores (e.g., quinine sulfate).
- Selectivity assays : Test responses to metal ions (e.g., Fe³⁺, Cu²⁺) or pH changes in buffered solutions.
- Stability studies : Monitor fluorescence under UV exposure or thermal stress .
Q. How do steric and electronic effects influence derivatization with heterocyclic amines?
Steric hindrance from substituents (e.g., methyl groups) on the hydrazinyl moiety can slow nucleophilic attack. Electronic effects dominate in reactions with electron-deficient amines (e.g., pyridinyl derivatives), where the acetyl group’s electron-withdrawing nature enhances reactivity. Controlled microwave-assisted synthesis (50–100 W, 60–90°C) accelerates these reactions while minimizing decomposition .
Q. Methodological Notes
- Synthetic reproducibility : Always characterize intermediates (e.g., hydrazide precursors) to ensure stepwise fidelity .
- Data validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) .
- Biological assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) to contextualize activity levels .
Properties
IUPAC Name |
ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3-12-6(11)5(10)8-7-4(2)9/h3H2,1-2H3,(H,7,9)(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCDAVZGBRVXOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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